methyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
The compound methyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic molecule featuring a fused thieno-pyridine core substituted with tetramethyl groups, a sulfonamide-linked azepane ring, and a benzamido moiety. The analysis below will focus on structurally or functionally related compounds to infer plausible comparisons.
Properties
IUPAC Name |
methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5S2/c1-25(2)16-19-20(24(31)34-5)23(35-21(19)26(3,4)28-25)27-22(30)17-10-12-18(13-11-17)36(32,33)29-14-8-6-7-9-15-29/h10-13,28H,6-9,14-16H2,1-5H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFMGSOISNZODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the thieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the sulfonyl group: This step often involves the use of sulfonyl chlorides under basic conditions.
Attachment of the azepane ring: This can be done through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and more efficient purification techniques.
Chemical Reactions Analysis
Methyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its effects.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo-Pyrimidine Derivatives
Compounds such as (2Z)-2-(substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a,b) () share a fused heterocyclic framework analogous to the thieno-pyridine core of the target compound. Key differences include:
- Core Structure: Thiazolo-pyrimidine (11a,b) vs. thieno-pyridine in the target compound.
- Substituents : The target compound incorporates a bulky azepane-sulfonylbenzamido group, while 11a,b feature furan and nitrile groups.
- Synthetic Routes : Thiazolo-pyrimidines are synthesized via condensation reactions using chloroacetic acid and aldehydes (), whereas the target compound likely requires sulfonylation and amidation steps.
Pyrimido-Benzothiazole Derivatives
Ethyl-(substituted)-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate (4a’–4n’) () shares a pyrimidine-heterocycle fusion but differs in:
- Electron-Deficient Moieties : The target compound’s sulfonamide group is electron-withdrawing, whereas 4a’–4n’ rely on pyridine and ester groups for electronic modulation.
- Bioactivity : Pyrimido-benzothiazoles are often explored for kinase inhibition, while sulfonamide-containing compounds (like the target) may target carbonic anhydrases or proteases.
Tetrahydroimidazo-Pyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and related analogs () provide insights into ester-functionalized heterocycles:
- Solubility : The methyl ester in the target compound may confer better lipid solubility than the diethyl esters in 1l.
- Stereoelectronic Effects : The azepane-sulfonyl group in the target compound introduces conformational rigidity absent in 1l’s phenethyl substituent.
Biological Activity
Methyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and cell cycle modulation. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core substituted with various functional groups including an azepane sulfonamide and a methyl ester. This unique structure is believed to contribute to its biological activity.
Chemical Structure
| Component | Description |
|---|---|
| Core Structure | Thieno[2,3-c]pyridine |
| Functional Groups | Azepane sulfonamide, methyl ester |
Antiproliferative Effects
Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.1 to 4.7 µM against L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells. Notably:
- IC50 Values :
- HeLa Cells : 1.1 µM
- CEM Cells : 2.3 µM
- L1210 Cells : 2.8 µM
These values suggest that the compound may selectively inhibit cancer cell growth while sparing normal cells, as indicated by IC50 values exceeding 20 µM in normal human peripheral blood mononuclear cells (PBMC) .
The mechanism by which this compound exerts its effects appears to involve:
- Tubulin Interaction : The compound binds to the colchicine site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest at the G2/M phase.
- Induction of Apoptosis : Studies have shown that treatment with related compounds leads to increased apoptosis in a dose-dependent manner. For example, at an IC50 concentration of 0.70 µM, significant apoptotic cell death was observed in K562 cells .
Case Studies
-
Study on Anticancer Activity :
- Researchers screened a library of compounds and identified several derivatives with promising anticancer activity.
- The most potent derivative exhibited strong inhibition against multiple cancer cell lines with minimal toxicity to normal cells.
- Cell Cycle Analysis :
Comparative Analysis with Related Compounds
To better understand the potency and selectivity of this compound compared to other known compounds:
| Compound Name | IC50 (µM) | Cancer Cell Line | Selectivity |
|---|---|---|---|
| Compound A | 1.1 | HeLa | High |
| Compound B | 2.8 | L1210 | Moderate |
| Methyl Compound | 0.70 | K562 | High |
This table illustrates the competitive efficacy of methyl derivatives against established anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
